Methyl 8-iodoisoquinoline-3-carboxylate
Description
Methyl 8-iodoisoquinoline-3-carboxylate is a halogenated isoquinoline derivative characterized by an iodine substituent at the 8-position and a methyl ester group at the 3-position of the isoquinoline core. While direct data for this compound are sparse in the provided evidence, its structural analogs and related esters offer insights. For example, Ethyl 8-iodoisoquinoline-3-carboxylate (C₁₂H₁₀INO₂, MW 327.12) shares the same iodinated isoquinoline backbone but differs in its ethyl ester group . Extrapolating from this, the methyl variant likely has a molecular formula of C₁₁H₈INO₂ and a molecular weight of 299.09 g/mol. Its storage conditions are anticipated to align with similar esters (e.g., refrigeration at 2–8°C) to ensure stability .
Properties
Molecular Formula |
C11H8INO2 |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
methyl 8-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,1H3 |
InChI Key |
UPHLGDLXZVRJFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 8th position. This is followed by the esterification of the carboxylic acid group at the 3rd position using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinoline derivatives.
Oxidation Reactions: Products include quinoline derivatives with oxidized functional groups.
Reduction Reactions: Products include alcohol derivatives of isoquinoline.
Scientific Research Applications
Methyl 8-iodoisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural features include:
- Iodine substituent : Enhances electrophilicity and influences π-stacking interactions in biological systems.
- Methyl ester : Impacts solubility and metabolic stability compared to bulkier esters (e.g., ethyl or isobutyl).
A comparative analysis with structurally related compounds is summarized below:



* Theoretical values inferred from analogs.
Key Differences and Research Findings
Halogenation Effects: The iodine atom in this compound provides a heavy atom effect, enhancing X-ray crystallography suitability compared to non-halogenated analogs like methyl shikimate. Iodine’s polarizability may improve binding affinity in medicinal chemistry applications versus chloro or bromo derivatives .
Ester Group Influence: Methyl esters generally exhibit higher volatility and lower logP values than ethyl esters, affecting solubility and bioavailability. For instance, methyl shikimate’s polarity facilitates its role in aqueous biosynthetic pathways , whereas ethyl 8-iodoisoquinoline-3-carboxylate’s increased lipophilicity may enhance membrane permeability .
Critical Notes and Limitations
- Data Gaps: Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the provided evidence; inferences rely on ethyl analog and methyl ester precedents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
